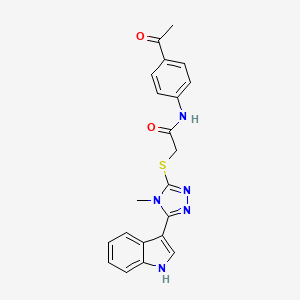

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide

描述

属性

IUPAC Name |

N-(4-acetylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-13(27)14-7-9-15(10-8-14)23-19(28)12-29-21-25-24-20(26(21)2)17-11-22-18-6-4-3-5-16(17)18/h3-11,22H,12H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMUKHOLXXASIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide is a hybrid molecule that combines the pharmacological properties of indole and triazole moieties. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, antifungal, anticancer, and other medicinal properties.

Chemical Structure and Properties

The compound consists of several key structural components:

- Indole moiety : Known for its role in various biological activities.

- Triazole ring : A privileged scaffold in medicinal chemistry with diverse biological applications.

- Thioether linkage : Enhances solubility and bioactivity.

- Acetylphenyl group : Potentially increases the lipophilicity and cellular uptake.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antibacterial properties. For instance:

- A study demonstrated that derivatives with triazole rings showed potent activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole derivative 1 | 0.25 | MRSA |

| Triazole derivative 2 | 0.5 | E. coli |

| Triazole derivative 3 | 1.0 | Bacillus subtilis |

Antifungal Activity

The triazole derivatives have also shown antifungal efficacy. For example:

- Compounds evaluated against Candida albicans exhibited MIC values comparable to standard antifungal agents .

Anticancer Activity

The anticancer potential of the compound is supported by several studies:

- Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro assays indicated that certain derivatives significantly reduced the viability of cancer cell lines, suggesting their potential as anticancer agents .

The biological activities of this compound can be attributed to:

- Inhibition of Enzymes : The triazole moiety can inhibit enzymes involved in bacterial and fungal cell wall synthesis.

- Interference with Nucleic Acid Synthesis : Indole derivatives may disrupt nucleic acid synthesis in cancer cells.

- Molecular Docking Studies : These studies suggest strong binding affinities to target proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and triazole moieties. For instance, derivatives similar to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide have shown promising results against various cancer cell lines:

- Mechanism of Action : The compound's structure suggests it may inhibit specific pathways involved in tumor growth and proliferation. The presence of the indole ring is known to interact with multiple biological targets, potentially inducing apoptosis in cancer cells.

- Case Studies : In vitro studies have demonstrated that related triazole-indole compounds exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, one study reported IC50 values in the low micromolar range for similar indole derivatives .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Research indicates that triazole derivatives possess broad-spectrum activity against various pathogens:

- Mechanism of Action : The antimicrobial effects are likely due to the disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

- Case Studies : A related study found that triazole-based compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting a viable application in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key observations include:

- Indole Moiety : The indole structure contributes significantly to biological activity due to its ability to mimic natural substrates in biological systems.

- Triazole Ring : The presence of the triazole ring enhances solubility and bioavailability, which are critical for therapeutic applications.

Data Table: Summary of Biological Activities

相似化合物的比较

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, emphasizing substituent variations and their implications.

Triazole Core Modifications

Substituents at Position 5 of Triazole

- Target Compound : 1H-Indol-3-yl group.

- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Features a 3-pyridinyl group at position 5, contributing to Orco ion channel agonism .

- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Substituted with 2-pyridinyl, acting as an Orco antagonist .

- Derivatives : Substituents like isobutylphenyl or halogens (e.g., bromo in 7b) influence melting points (100–125°C) and antimicrobial activity .

Comparison : The indole group in the target may enhance interactions with aromatic receptors (e.g., serotonin receptors), whereas pyridinyl groups in VUAA1/OLC15 facilitate ion channel modulation.

Substituents at Position 4 of Triazole

Acetamide-Linked Substituents

Aromatic Ring Modifications

- Target Compound : 4-Acetylphenyl introduces electron-withdrawing effects.

- VUAA1 : 4-Ethylphenyl increases hydrophobicity, favoring membrane interaction .

- Derivative (2-((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide): Chlorophenyl and ethoxyphenyl groups enhance halogen bonding and solubility .

Comparison : The acetyl group in the target may improve electrostatic interactions with polar residues in target proteins compared to ethyl or ethoxy groups.

Functional Group Variations

Thioether vs. Sulfonyl Bridges

- Target Compound : Thioether linkage.

- MGH-CP25 : Sulfonyl group increases oxidative stability but reduces lipophilicity .

- Derivatives: Propanamide-linked triazoles exhibit nonlinear optical (NLO) properties due to conjugated systems .

Comparison : The thioether in the target compound may offer a balance between stability and membrane permeability compared to sulfonyl derivatives.

常见问题

Q. What safety protocols are advised for handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。